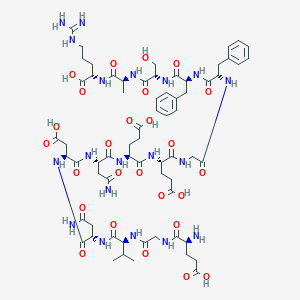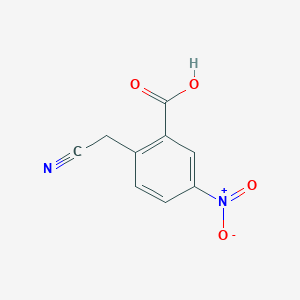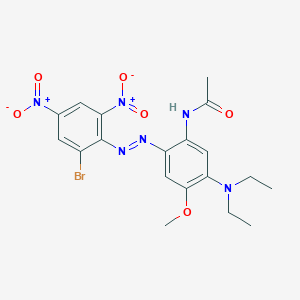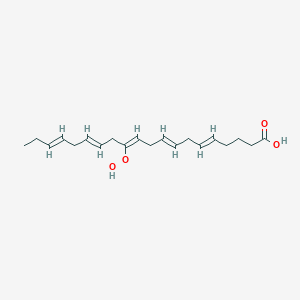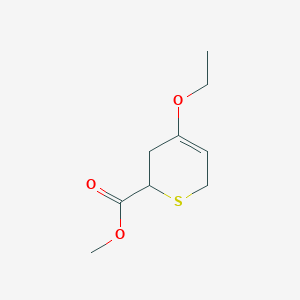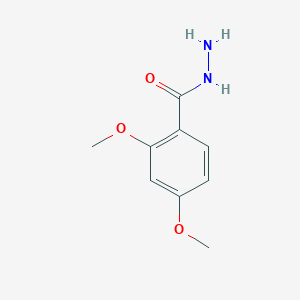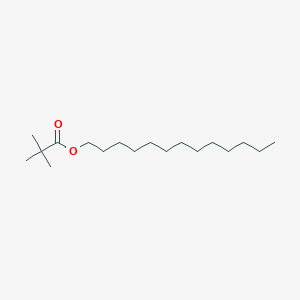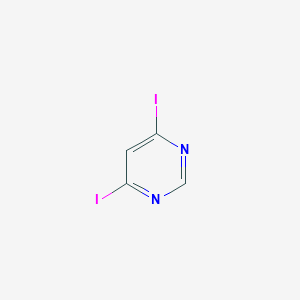
4-Mercapto-N-methyl-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted triazole with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, stability, and reactivity.
Wirkmechanismus
The mechanism of action of N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can be compared with other triazole derivatives:
Similar Compounds: Other triazole derivatives include 1,2,3-triazole, 1,2,4-triazole, and their various substituted forms.
Uniqueness: The presence of the sulfanylidene group and the specific substitution pattern in N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide gives it unique chemical and biological properties. This makes it distinct from other triazole derivatives and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
100097-71-0 |
|---|---|
Molekularformel |
C4H6N4OS |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
InChI-Schlüssel |
QBFQCBHQMZVANE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNNC1=S |
Kanonische SMILES |
CNC(=O)C1=NNNC1=S |
Synonyme |
1H-1,2,3-Triazole-4-carboxamide,5-mercapto-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


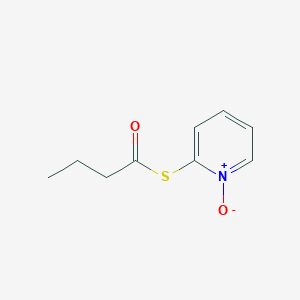
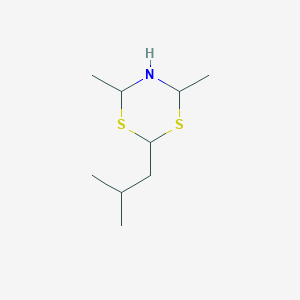
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
